![molecular formula C28H33N7O3 B611894 (S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide CAS No. 1957203-01-8](/img/structure/B611894.png)
(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YKL-5-124 is a potent and highly selective covalent CDK7 inhibitor which causes arrest at the G1/S transition and inhibition of E2F-driven gene expression. This results in no change to RNA polymerase II C-terminal domain phosphorylation.
Scientific Research Applications
Cell Cycle Inhibition
YKL-5-124 has been found to induce cell cycle arrest at the G1/S transition . This means it can stop the cell cycle, preventing cells from dividing and proliferating. This is particularly useful in the treatment of cancer, where uncontrolled cell division is a major problem .
Inhibition of E2F-Driven Gene Expression
YKL-5-124 has been shown to inhibit E2F-driven gene expression . E2F is a group of genes that play a crucial role in the control of the cell cycle and the action of tumor suppressor proteins. These are involved in cell proliferation and DNA repair, making YKL-5-124 a potential candidate for cancer treatment .
Inhibition of CDK1 and CDK3 T-loop Phosphorylation
YKL-5-124 inhibits CDK1 and CDK3 T-loop phosphorylation . CDK1 and CDK3 are cyclin-dependent kinases, which are essential for the regulation of the cell cycle. By inhibiting these kinases, YKL-5-124 could potentially halt the progression of the cell cycle, thereby inhibiting the growth of cancer cells .
Selective CDK7 Inhibition
YKL-5-124 is a potent and selective covalent inhibitor of CDK7 . CDK7 is a member of the cyclin-dependent kinase family and plays a significant role in cell cycle regulation and transcription. The selective inhibition of CDK7 by YKL-5-124 could provide a targeted approach to cancer treatment .
Treatment of Testicular Germ Cell Tumors
Research has shown that YKL-5-124 has a strong cytotoxic impact on certain testicular germ cell tumor cell lines . This suggests that YKL-5-124 could be a potential treatment option for this type of cancer .
ATP-Competitive Covalent Inhibition
YKL-5-124 is an ATP-competitive covalent inhibitor . This means it competes with ATP (adenosine triphosphate) for binding to its target, in this case, CDK7. Once bound, it forms a covalent bond with the target, leading to irreversible inhibition .
Mechanism of Action
Target of Action
The primary target of YKL-5-124 is Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs . CDK7 also plays a role in the regulation of transcription as a component of the general transcription factor TFIIH .
Mode of Action
YKL-5-124 interacts with CDK7 in a covalent manner, leading to the inhibition of CDK7 . This results in a strong cell-cycle arrest and inhibition of E2F-driven gene expression . Interestingly, YKL-5-124 exhibits little effect on RNA polymerase II phosphorylation status .
Biochemical Pathways
The inhibition of CDK7 by YKL-5-124 affects the cell cycle progression and transcription regulation . It causes a reduction in cycling cells, CAK activity, and cell-cycle-regulated gene expression . Furthermore, YKL-5-124 has been shown to elicit immune response signaling in small cell lung cancer (SCLC), activating anti-tumourigenic T cells .
Result of Action
The result of YKL-5-124’s action is a strong cell-cycle arrest . It inhibits E2F-driven gene expression, leading to a reduction in cycling cells and CAK activity . This can potentially lead to apoptosis and repression of transcription, particularly of super-enhancer-associated genes in cancer .
properties
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABJHHKKJIDGX-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.